2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 476626-75-2
VCID: VC4435821
InChI: InChI=1S/C13H8Cl2N2O2S2/c1-19-6-2-3-8-9(4-6)20-13(16-8)17-12(18)7-5-10(14)21-11(7)15/h2-5H,1H3,(H,16,17,18)
SMILES: COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Molecular Formula: C13H8Cl2N2O2S2
Molecular Weight: 359.24

2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

CAS No.: 476626-75-2

Cat. No.: VC4435821

Molecular Formula: C13H8Cl2N2O2S2

Molecular Weight: 359.24

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide - 476626-75-2

Specification

CAS No. 476626-75-2
Molecular Formula C13H8Cl2N2O2S2
Molecular Weight 359.24
IUPAC Name 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Standard InChI InChI=1S/C13H8Cl2N2O2S2/c1-19-6-2-3-8-9(4-6)20-13(16-8)17-12(18)7-5-10(14)21-11(7)15/h2-5H,1H3,(H,16,17,18)
Standard InChI Key APPCUBGBFIQXLC-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Profile

The compound’s molecular formula is C₁₃H₈Cl₂N₂O₂S₂, with a molecular weight of 359.24 g/mol. Its IUPAC name, 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide, reflects the integration of a thiophene ring substituted at positions 2 and 5 with chlorine atoms and a carboxamide group at position 3 linked to a 6-methoxybenzothiazole. Key identifiers include:

PropertyValue
CAS No.476626-75-2
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
InChIKeyAPPCUBGBFIQXLC-UHFFFAOYSA-N
SolubilityNot fully characterized

The benzothiazole moiety contributes aromatic stability, while the thiophene ring’s electron-withdrawing chlorine atoms enhance electrophilic reactivity. The methoxy group at position 6 of the benzothiazole influences solubility and intermolecular interactions .

Spectroscopic Characterization

Structural validation relies on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

  • ¹H NMR: Signals at δ 3.85 ppm (singlet, OCH₃), δ 7.25–7.90 ppm (aromatic protons), and δ 10.20 ppm (amide NH) confirm substituent placement.

  • IR: Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-N stretch) verify the carboxamide linkage .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via condensation reactions between activated thiophene-3-carboxylic acid derivatives and 6-methoxy-1,3-benzothiazol-2-amine. A representative protocol involves:

  • Activation of Thiophene Carboxylic Acid:
    Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, which reacts with triethylamine to enhance electrophilicity.

  • Amide Bond Formation:
    The acyl chloride reacts with 6-methoxy-1,3-benzothiazol-2-amine in dimethylformamide (DMF) under inert atmosphere (N₂/Ar) at 60–80°C for 6–8 hours.

Yield Optimization: Catalysts like 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) improve yields to 70–85% by minimizing side reactions .

Reaction Dynamics

The methoxy group’s electron-donating effect directs electrophilic substitution to the benzothiazole’s 2-position, while chlorine atoms on the thiophene stabilize the intermediate via resonance . Side reactions, such as hydrolysis of the methoxy group, are mitigated by maintaining anhydrous conditions.

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)12.4
HeLa (Cervical)18.7
MG63 (Osteosarcoma)15.9

The carboxamide linkage facilitates hydrogen bonding with kinase active sites, while the dichlorothiophene moiety intercalates DNA, inducing apoptosis .

Material Science Applications

Organic Electronics

The compound’s π-conjugated system enables applications in:

  • Organic Photovoltaics (OPVs): As an electron-deficient moiety in donor-acceptor polymers, achieving power conversion efficiencies (PCE) of 6–8%.

  • Electroluminescent Devices: Emission peaks at 450–500 nm (blue-green region) when integrated into OLED architectures .

Catalysis

The benzothiazole-thiophene framework serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing yields in Suzuki-Miyaura couplings by 20–30% compared to triphenylphosphine .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the methoxy group’s position or replacing chlorine with fluorinated groups could enhance bioavailability .

  • Polymer Chemistry: Developing copolymers with thieno[3,4-b]thiophene for high-efficiency OPVs.

  • Targeted Drug Delivery: Conjugating the compound to nanoparticle carriers to improve tumor-specific uptake .

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